2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid

Catalog No.
S544676
CAS No.
142929-49-5
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic aci...

CAS Number

142929-49-5

Product Name

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

UPBQMAHYLWJGDW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG1-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC(=O)O

Description

The exact mass of the compound 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid is 219.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis:

The presence of the tert-butoxycarbonyl (Boc) protecting group indicates 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid could be a useful intermediate in organic synthesis. The Boc group is a common protecting group for amines, as it can be selectively removed under mild acidic or basic conditions. This allows chemists to protect an amine functionality while performing reactions on other parts of the molecule [].

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid, also known by its CAS number 142929-49-5, is a chemical compound with the molecular formula C9H17NO5. It features a tert-butoxycarbonyl protecting group attached to an amino group, which is further connected to an ethoxy and acetic acid moiety. The compound is characterized by its high solubility in polar solvents and has a molecular weight of 219.24 g/mol. Its structural formula reveals multiple functional groups, including amine, ether, and carboxylic acid functionalities, which contribute to its reactivity and utility in various

  • Wear gloves and protective eyewear when handling [].
  • Avoid inhalation and ingestion [].
  • Boc protecting group can decompose to liberate toxic isobutylene gas under acidic conditions []. Proper ventilation is essential during deprotection steps.

The presence of the tert-butoxycarbonyl group allows for selective deprotection under mild acidic conditions, making this compound useful in synthetic organic chemistry. It can undergo hydrolysis to yield the corresponding amino acid derivative upon removal of the tert-butoxycarbonyl group. Additionally, the carboxylic acid functionality can participate in esterification reactions, forming esters with alcohols or amines .

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid typically involves the following steps:

  • Formation of the tert-butoxycarbonyl derivative: The amino group is protected using tert-butoxycarbonyl chloride.
  • Etherification: The protected amine is reacted with ethylene oxide to introduce the ethoxy group.
  • Acetic Acid Attachment: The final step involves coupling with acetic acid to form the complete structure.

This multi-step synthesis allows for the introduction of various functional groups while maintaining selectivity during reactions .

The compound has several applications in medicinal chemistry and biochemistry:

  • Drug Development: As a building block for synthesizing biologically active compounds.
  • Research Tool: Used in studies related to enzyme inhibition and metabolic pathways.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis protocols due to its reactive functional groups.

Interaction studies involving 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid focus on its role as an inhibitor for specific enzymes. For instance, it has been noted for its potential interaction with glucosamine synthase, which is crucial for carbohydrate metabolism. Understanding these interactions can provide insights into its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid, including:

  • N-Boc-glycine: A simpler amino acid derivative with a similar protecting group but lacking the ethoxy chain.
  • N-Boc-serine: Contains a hydroxyl group instead of an ethylene glycol unit, affecting its solubility and reactivity.
  • N-Boc-alanine: Another amino acid derivative that serves as a comparison in terms of biological activity but does not possess the same ether functionality.
Compound NameStructural FeaturesUnique Aspects
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acidTert-butoxycarbonyl protected amine; ethoxy; carboxylic acidVersatile intermediate; high solubility
N-Boc-glycineTert-butoxycarbonyl protected; simple amino structureLacks additional ether functionality
N-Boc-serineTert-butoxycarbonyl protected; hydroxyl groupDifferent solubility characteristics
N-Boc-alanineTert-butoxycarbonyl protected; simple amino structureNo ether functionality

The unique combination of functional groups in 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid enhances its reactivity and applicability in synthetic pathways compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.4

Exact Mass

219.1107

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-5-Amino-3-oxapentanoic acid

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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